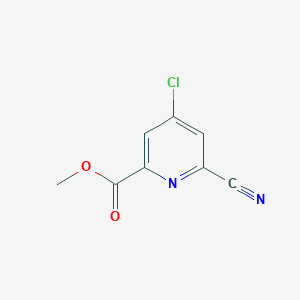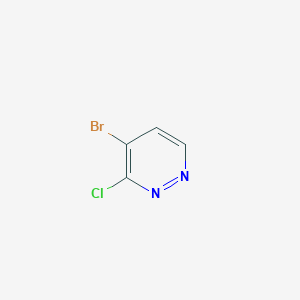
4-Bromo-3-chloropyridazine
Overview
Description
4-Bromo-3-chloropyridazine, also known as 3-Amino-4-bromo-6-chloropyridazine, is a chemical compound with the molecular formula C4H3BrClN3 . It has a molecular weight of 208.44 g/mol . This compound is used in the preparation of novel potent imidazo .
Synthesis Analysis
The synthesis of this compound can be achieved through a method involving 3,6-dichloropyridazine as a raw material . The process involves four steps: chlorination of 3,6-dichloropyridazine to prepare 3,4,6-trichloropyridazine white powder, preparation of 3,4,6-trichloropyridazine into 3,6-dichloro-4-hydroxypyridazine, preparation of 3,6-dichloro-4-hydroxypyridazine into 4-hydroxypyridazine, and preparation of 4-hydroxypyridazine into 4-bromopyridazine .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringNc1nnc(Cl)cc1Br . The InChI code for this compound is 1S/C4H3BrClN3/c5-2-1-3(6)8-9-4(2)7/h1H,(H2,7,9) . Physical And Chemical Properties Analysis
This compound is a pale-yellow to yellow-brown solid . It has a molecular weight of 208.44 g/mol .Scientific Research Applications
1. Application in Synthesis of Pharmacologically Useful Pyridazine Derivatives
4-Bromo-3-chloropyridazine plays a crucial role in the synthesis of pharmacologically useful pyridazine derivatives. The regioselective arylation at position 4 of this compound, using Suzuki cross-coupling reactions, facilitates access to a wide range of these derivatives. This process has been highlighted for its efficiency in producing pharmacologically active compounds, confirming the utility of chloropyridazines as a masking group in such syntheses (Sotelo & Raviña, 2002).
2. Role in the Synthesis of Novel Indolylpyridazinone Derivatives
This compound is also instrumental in synthesizing novel indolylpyridazinone derivatives, which have exhibited promising antibacterial activity. This process involves various reactions, including cyclocondensation and transformation to chloropyridazine derivatives, leading to the creation of new compounds with potential biological activities (Abubshait, 2007).
3. In the Synthesis of Functionalized Pyridazines
The compound is used in the synthesis of functionalized pyridazines, a scaffold important in medicinal chemistry and crop protection agents. The process involves Lewis acid-mediated reactions that yield 3-bromo-pyridazines with high regiocontrol. This methodology is significant for developing 3,4-disubstituted pyridazines with precise control over the substitution pattern, underscoring the compound's versatility in creating structurally complex molecules (Schnell et al., 2021).
4. Facilitating Synthesis in Medicinal Chemistry
This compound aids in the facile synthesis of 4-aryl and alkyl substituted, N6-alkylated pyridazine-3,6-diamines. This approach is noteworthy in medicinal chemistry, as it utilizes the unreactive nature of the pyridazine 3-amino group, simplifying the synthesis process and expanding the scope of producible medicinal compounds (Wlochal & Bailey, 2015).
Safety and Hazards
When handling 4-Bromo-3-chloropyridazine, it’s important to wear suitable protective clothing and avoid contact with skin and eyes . In case of inhalation, move to fresh air. If the compound comes into contact with skin, remove all contaminated clothing and rinse skin with water . If swallowed, make the victim drink water and consult a doctor if feeling unwell .
properties
IUPAC Name |
4-bromo-3-chloropyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrClN2/c5-3-1-2-7-8-4(3)6/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPUWLVTUZXHQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=NC(=C1Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 6-chlorobenzo[d]thiazole-2-carboxylate](/img/structure/B3237582.png)
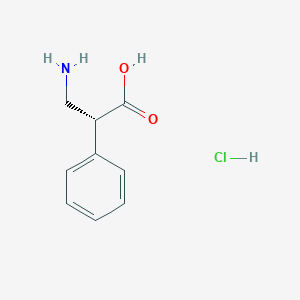
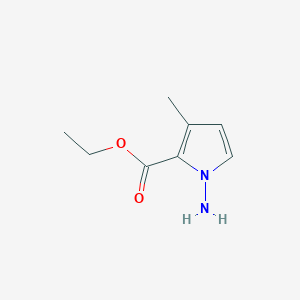

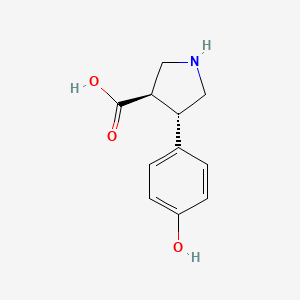


![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B3237615.png)


![Methyl 4-fluorobenzo[b]thiophene-7-carboxylate](/img/structure/B3237633.png)

